molecular formula C13H12N2O3S2 B2399233 N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921558-22-7

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2399233
CAS No.: 921558-22-7
M. Wt: 308.37
InChI Key: YLPRGKXCEOBKNI-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a chemical hybrid scaffold designed for interdisciplinary biological research, incorporating two privileged structures in medicinal chemistry: the 2-oxoindoline (isatin) and the sulfonamide. The 2-oxoindoline core is a well-documented framework in kinase inhibitor discovery, noted for its ability to interact with the ATP-binding site of various kinases . Concurrently, the sulfonamide functional group is recognized as a versatile scaffold that contributes to diverse biological activities and can enhance molecular properties such as solubility and binding affinity . The integration of the thiophene ring further expands the potential for structure-activity relationship (SAR) explorations. This molecular architecture suggests potential utility in research focused on kinase inhibition , particularly given the prominence of the oxindole scaffold in programs targeting kinases like Tousled Like Kinase 2 (TLK2) . Furthermore, structurally similar compounds featuring both the 2-oxoindoline and sulfonamide motifs have been identified as modulators of 14-3-3 protein-protein interactions , presenting a research tool for investigating this challenging class of interactions in oncology, including in models of anaplastic thyroid carcinoma and other neoplasms . The compound's design positions it as a valuable chemical tool for probing these key biological targets and pathways.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-15-11-5-4-10(7-9(11)8-12(15)16)14-20(17,18)13-3-2-6-19-13/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPRGKXCEOBKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Pathway

The 5-amino group is introduced through a nitration-reduction sequence:

  • Nitration of 1-methylindolin-2-one :
    • Treatment with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the indolinone ring at the 5-position.
    • Intermediate : 5-Nitro-1-methylindolin-2-one.
  • Reduction of the nitro group :
    • Catalytic hydrogenation using Pd/C or Raney nickel in ethanol reduces the nitro group to an amine.
    • Yield : 70–85% after purification by recrystallization.

Alternative Route: Directed Functionalization

For substrates resistant to nitration, a directed ortho-metalation strategy is employed:

  • Lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C in THF.
  • Electrophilic amination : Quenching with a nitrogen electrophile (e.g., O-benzoylhydroxylamine).

Synthesis of Thiophene-2-sulfonyl Chloride

Chlorosulfonation of Thiophene

Thiophene undergoes direct sulfonation followed by chlorination:

  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at -5°C forms thiophene-2-sulfonic acid.
  • Chlorination : Treatment with PCl₅ or SOCl₂ converts the sulfonic acid to the sulfonyl chloride.
    • Reaction conditions : Reflux in dichloromethane (DCM) for 4–6 hours.
    • Yield : 60–75%.

Sandmeyer-Type Sulfonyl Chloride Synthesis

A recent scalable method utilizes anilines and DABSO (a stable SO₂ surrogate):

  • Diazotization : Reaction of 2-aminothiophene with tert-butyl nitrite in HCl/MeCN.
  • Sulfonylation : Copper-catalyzed coupling with DABSO generates thiophene-2-sulfonyl chloride.
    • Yield : 80% on a 20 g scale.

Sulfonamide Bond Formation

The final step couples 1-methyl-2-oxoindolin-5-amine with thiophene-2-sulfonyl chloride:

Reaction Protocol

  • Base-mediated coupling :
    • Reagents : 1-methyl-2-oxoindolin-5-amine (1 equiv), thiophene-2-sulfonyl chloride (1.2 equiv), DIPEA (2.5 equiv).
    • Solvent : Anhydrous DCM or THF.
    • Conditions : Stir at room temperature for 12–16 hours.
  • Workup :
    • Dilute with water, extract with DCM, and dry over Na₂SO₄.
    • Purify by column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization.
    • Yield : 55–65%.

Mechanistic Insights

The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Excess base neutralizes HCl, driving the reaction to completion.

Optimization and Challenges

Critical Parameters

  • Moisture control : Sulfonyl chlorides are hydrolytically sensitive; reactions require anhydrous conditions.
  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete amine consumption.
  • Temperature : Elevated temperatures (>40°C) promote side reactions (e.g., over-sulfonation).

Scalability

The Sandmeyer method (Section 3.2) offers superior scalability for thiophene-2-sulfonyl chloride, achieving 80% yield on a 20 g scale. For the final coupling, telescoping the reaction (without isolating intermediates) improves throughput.

Analytical Characterization

Key spectroscopic data for this compound:

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.1 Hz, 1H, Ar), 7.45 (dd, J = 5.0, 1.2 Hz, 1H, thiophene), 7.10 (d, J = 8.1 Hz, 1H, Ar), 6.95 (m, 2H, Ar/thiophene), 3.25 (s, 3H, N-CH₃).
  • HRMS : m/z calcd for C₁₃H₁₂N₂O₃S₂ [M+H]⁺: 309.0372; found: 309.0375.

Chemical Reactions Analysis

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide exhibit promising anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and others. The mechanism often involves the inhibition of key enzymes that facilitate cancer cell proliferation.

Case Study:
In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines. Apoptotic pathways activated by these compounds were assessed using flow cytometry and caspase activity assays, confirming their potential as anticancer agents.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of carbonic anhydrases, which play a crucial role in physiological processes like acid-base balance and respiration. Inhibitors of these enzymes are being explored for therapeutic applications in treating conditions such as glaucoma and certain cancers.

Results Summary:
Enzyme kinetics revealed that this compound effectively reduces carbonic anhydrase activity at micromolar concentrations, highlighting its potential utility in drug development.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) indicate bactericidal effects, making it a candidate for further exploration in antimicrobial therapies.

Testing Methods:
Antimicrobial efficacy was evaluated using disk diffusion methods and broth microdilution assays, showing promising results against various pathogenic strains.

Drug-Likeness and Bioavailability

The pharmacokinetic profile of this compound has been assessed using computational models like SwissADME. Parameters such as lipophilicity, gastrointestinal absorption, and toxicity risk have been analyzed to determine its viability as a drug candidate.

Table 1: Drug-Likeness Parameters

ParameterValueImplication
Lipophilicity (WLOGP)≤ 5.88Indicates good membrane permeability
Topological Polar Surface Area (TPSA)≤ 131.6 ÅSuggests favorable absorption characteristics
Bioactivity Score-1.25 to -0.06Moderate activity indicates potential efficacy

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its anti-inflammatory and anticancer effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide can be compared with other indole derivatives, such as:

  • 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide
  • 5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

These compounds share similar structures but differ in their substituents, which can affect their chemical properties and biological activities.

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article compiles various research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with other similar compounds.

Chemical Structure and Properties

The compound features a distinctive structure that combines an oxindole moiety with a thiophene sulfonamide. This unique combination is believed to contribute to its diverse biological activities. The general formula can be depicted as follows:

N 1 methyl 2 oxoindolin 5 yl thiophene 2 sulfonamide\text{N 1 methyl 2 oxoindolin 5 yl thiophene 2 sulfonamide}

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key protein kinases involved in cell cycle regulation and apoptosis induction .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, and derivatives like this compound may enhance these effects through synergistic interactions with other pharmacophores .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, suggesting potential applications in inflammatory diseases .

Anticancer Activity

A study evaluated the antiproliferative effects of several oxindole derivatives, including this compound, against breast cancer cell lines MCF-7 and MDA-MB-468. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. The results showed promising activity against Gram-positive and Gram-negative bacteria, indicating its potential as a new antibacterial agent .

Comparative Biological Activity Table

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Benzimidazole-Sulfonyl DerivativesModerateHighHigh
Salicylaldehyde Isonicotinoyl HydrazoneHighLowModerate

Q & A

Q. What are the critical synthetic steps and optimization strategies for N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide?

The synthesis typically involves:

  • Indolinone core formation : Using Sandmeyer reaction analogs to introduce the 1-methyl-2-oxoindolin moiety .
  • Sulfonamide coupling : Reacting thiophene-2-sulfonyl chloride with the 5-amino group of the indolinone under mild basic conditions (e.g., pyridine or triethylamine) .
  • Optimization : Temperature control (0–25°C for coupling), solvent selection (DMF or dichloromethane), and use of continuous flow reactors to enhance purity and yield .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Key methods include:

  • NMR spectroscopy : Confirm sulfonamide linkage (δ 2.8–3.2 ppm for -SO₂NH-) and indolinone carbonyl (δ 170–175 ppm) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) to verify molecular weight (e.g., ~335 g/mol).
  • HPLC : Assess purity (>95% via reverse-phase C18 column) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases due to sulfonamide’s affinity for catalytic pockets .
  • Microbial susceptibility testing : Use broth microdilution (MIC values) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can conflicting structural data from X-ray crystallography and NMR be resolved?

  • High-resolution crystallography : Use SHELXL for refinement, especially for resolving disorder in the thiophene or indolinone moieties .
  • Twin refinement : Apply if crystal twinning is suspected (common in sulfonamides due to packing symmetry) .
  • Complementary DFT calculations : Compare optimized geometries with experimental data .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • X-ray co-crystallization : Determine interactions with target enzymes (e.g., hydrogen bonding with active-site residues) .
  • Kinetic assays : Measure inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

Q. How can stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose to acidic/basic conditions (pH 1–13), oxidative stress (H₂O₂), and light (ICH Q1B guidelines) .
  • LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Substitute thiophene with furan or oxadiazole to modulate electron density .
  • Substituent variation : Introduce halogens (Cl, Br) at the indolinone 4-position to enhance hydrophobic interactions .
  • Proteome-wide profiling : Use kinome-wide screening to identify off-target effects .

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